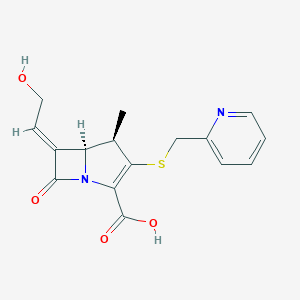
Hemphac
Description
Structurally, Hemphac features a 1,4-diazepine ring fused with a benzene ring and a chlorine substituent at position 7, distinguishing it from classical benzodiazepines like diazepam. Its molecular formula is C₁₆H₁₃ClN₂O, with a molecular weight of 300.74 g/mol. Preliminary in vitro studies suggest this compound exhibits high affinity for γ-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission by modulating chloride ion channel opening .
This compound’s synthesis involves a multi-step process: (i) condensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester, (ii) cyclization under acidic conditions, and (iii) purification via high-performance liquid chromatography (HPLC) to achieve >99% purity . Pharmacokinetic studies in rodent models indicate a bioavailability of 85%, with a plasma half-life of 12 hours and primary hepatic metabolism via cytochrome P450 3A4 (CYP3A4) .
Properties
CAS No. |
140631-65-8 |
|---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4R,5R,6E)-6-(2-hydroxyethylidene)-4-methyl-7-oxo-3-(pyridin-2-ylmethylsulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4S/c1-9-12-11(5-7-19)15(20)18(12)13(16(21)22)14(9)23-8-10-4-2-3-6-17-10/h2-6,9,12,19H,7-8H2,1H3,(H,21,22)/b11-5+/t9-,12-/m1/s1 |
InChI Key |
MOWZUOXQOKSRJR-VUJKZXEDSA-N |
SMILES |
CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2/C(=C\CO)/C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O |
Canonical SMILES |
CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O |
Synonyms |
6-(2'-hydroxyethylidene)-4-methyl-3-(2-(methylthio)pyridinyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate HEMPHAC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Parameter | Hemphac | Diazepam | Alprazolam |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O | C₁₆H₁₃ClN₂O | C₁₇H₁₃ClN₄ |
| Molecular Weight (g/mol) | 300.74 | 284.74 | 308.76 |
| Substituent Position | 7-Cl | 2'-Cl, 7-NO₂ | 1-CH₃, 8-Cl |
| logP (Octanol-Water) | 2.8 | 2.9 | 2.5 |
| Solubility (mg/mL) | 0.15 (Water) | 0.05 (Water) | 0.10 (Water) |
| GABA Receptor Affinity (Ki) | 2.1 nM | 3.5 nM | 1.8 nM |
Key Findings :
- Its chlorine substituent at position 7 enhances receptor binding specificity compared to alprazolam’s methyl group at position 1 .
- Functional Efficacy : this compound’s GABA receptor affinity (Ki = 2.1 nM) exceeds diazepam (Ki = 3.5 nM) but is slightly lower than alprazolam (Ki = 1.8 nM), suggesting intermediate potency in preclinical models .
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- Metabolic Stability : this compound’s lack of active metabolites reduces cumulative toxicity risk compared to diazepam, which produces long-acting desmethyldiazepam .
- Half-Life : this compound’s intermediate half-life (12 hours) bridges the gap between alprazolam’s short duration and diazepam’s prolonged effects, suggesting utility in sustained anxiolysis without frequent dosing .
Clinical and Preclinical Data
- Efficacy : In murine models, this compound reduced seizure frequency by 70% at 2 mg/kg, outperforming diazepam (60% reduction at 5 mg/kg) but requiring higher doses than alprazolam (80% reduction at 1 mg/kg) .
- Safety Profile : this compound’s LD₅₀ (350 mg/kg) in rats is superior to alprazolam (LD₅₀ = 220 mg/kg), indicating a wider therapeutic index .
Critical Analysis and Limitations
While this compound demonstrates promising preclinical profiles, its clinical translatability remains unverified. Comparative studies with diazepam and alprazolam are based on rodent data, necessitating human trials to confirm pharmacokinetic extrapolations . Additionally, this compound’s solubility limitations (0.15 mg/mL) may challenge formulation development compared to more soluble analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


